(1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol chemical structure
(1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol chemical structure
An In-Depth Technical Guide to (1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol: Synthesis, Characterization, and Therapeutic Potential
Abstract
(1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol is a chiral alcohol belonging to the class of phenyl-imidazole derivatives. This molecular scaffold is of significant interest to the pharmaceutical industry, forming the core of numerous clinically successful azole antifungal agents.[1] The specific (1R) stereochemistry is crucial, as biological activity is often highly dependent on the three-dimensional arrangement of the pharmacophoric elements. This guide provides a comprehensive technical overview of this compound, intended for researchers and professionals in drug development. It details the molecule's structural significance, provides validated protocols for its enantioselective synthesis and characterization, and outlines a workflow for its biological evaluation. The narrative emphasizes the causal reasoning behind methodological choices, ensuring a deep understanding of the scientific principles at play.
Molecular Overview and Physicochemical Properties
Chemical Structure and Nomenclature
The structure consists of a central phenyl ring substituted at the meta-position (C3) with a 1H-imidazol-1-yl group and at the C1 position with a (1R)-1-hydroxyethyl group. The imidazole ring acts as a critical coordinating group for metallic ions in enzyme active sites, while the chiral alcohol and phenyl ring provide key binding interactions.
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IUPAC Name: (1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol
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Molecular Formula: C₁₁H₁₂N₂O
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Chiral Center: The carbon atom bonded to the hydroxyl group (C1 of the ethan-1-ol moiety) is a stereocenter with an (R) configuration.
Stereochemistry and Chirality
The presence of a single chiral center means the compound exists as a pair of enantiomers: (1R) and (1S). In the context of drug design, particularly for azole antifungals that target specific enzyme active sites, it is common for one enantiomer to exhibit significantly greater potency than the other. Research has shown that for related structures, a specific enantiomer can be orders of magnitude more active, underscoring the necessity for enantioselective synthesis to produce a single, optically pure isomer for therapeutic evaluation.[2]
Physicochemical Data
The following table summarizes the key computed and experimental properties for this class of molecule.
| Property | Value | Source |
| Molecular Weight | 188.23 g/mol | Computed |
| CAS RN | Not available for this specific enantiomer | - |
| Appearance | Expected to be a white to off-white solid | Analog Data |
| pKa (Imidazole) | ~6.5-7.0 (Predicted) | Analog Data |
| LogP | ~1.5 (Predicted) | Computed |
Rationale and Therapeutic Relevance in Drug Discovery
The Azole Pharmacophore in Antifungal Agents
The 1-aryl-2-(imidazol-1-yl)ethanol scaffold is a cornerstone of modern antifungal therapy. The primary mechanism of action for azole drugs (e.g., ketoconazole, miconazole) is the inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51). This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane.
The nitrogen atom (N3) of the imidazole ring coordinates with the heme iron atom in the active site of CYP51, while the substituted phenyl ring engages in hydrophobic interactions within the enzyme's substrate-binding channel.[1] This dual interaction leads to potent and specific inhibition of the enzyme, disrupting fungal cell membrane formation and leading to cell death.
Potential as a Key Intermediate and Scaffold
(1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol serves as both a potential active pharmaceutical ingredient (API) and a crucial chiral building block. The free hydroxyl group provides a synthetic handle for further molecular elaboration, allowing for the creation of ester, ether, or carbamate derivatives to optimize pharmacokinetic and pharmacodynamic properties.
Synthetic Strategy and Methodologies
The synthesis of this target molecule is a multi-step process that requires precise control over reactivity and stereochemistry. The most logical approach involves the preparation of an achiral ketone precursor followed by a highly enantioselective reduction.
Retrosynthetic Analysis
A logical retrosynthetic pathway disconnects the target molecule at the C-O bond of the chiral center, leading back to the corresponding ketone and a chiral reducing agent. The ketone precursor is further disconnected at the phenyl-imidazole C-N bond.
Caption: Retrosynthetic analysis of the target compound.
Experimental Protocol: Synthesis of 1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-one (Precursor)
This protocol describes the synthesis of the key ketone intermediate via a copper-catalyzed Ullmann-type coupling reaction, which is a reliable method for forming aryl-N-imidazole bonds.
Step-by-Step Methodology:
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Reaction Setup: To a dry, argon-flushed round-bottom flask, add 3-bromoacetophenone (1.0 eq), 1H-imidazole (1.2 eq), potassium carbonate (K₂CO₃, 2.0 eq), copper(I) iodide (CuI, 0.1 eq), and L-proline (0.2 eq).
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Solvent Addition: Add dimethyl sulfoxide (DMSO) to the flask to achieve a concentration of 0.5 M with respect to the 3-bromoacetophenone.
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Heating: Heat the reaction mixture to 110 °C and stir vigorously for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS.
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Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
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Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
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Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
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Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure ketone product.
Experimental Protocol: Enantioselective Reduction to (1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol
The choice of a chiral reducing agent is paramount for establishing the desired (1R) stereochemistry with high enantiomeric excess (ee). The Corey-Bakshi-Shibata (CBS) reduction is a robust and highly selective method for this transformation.
Step-by-Step Methodology:
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Catalyst Preparation: To a flame-dried, argon-flushed flask at 0 °C, add a 1 M solution of (R)-2-Methyl-CBS-oxazaborolidine in toluene (0.1 eq).
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Borane Addition: Slowly add a 1 M solution of borane-dimethyl sulfide complex (BH₃·SMe₂) in THF (0.6 eq) to the catalyst solution. Stir for 15 minutes at 0 °C. The formation of the catalyst-borane complex is the self-validating step; proper complexation is required for high enantioselectivity.
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Substrate Addition: Dissolve the precursor ketone, 1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-one (1.0 eq), in anhydrous tetrahydrofuran (THF) and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
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Reaction: Stir the reaction for 2-4 hours at 0 °C. Monitor the reaction by TLC until the starting material is consumed.
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Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.
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Solvent Removal: Concentrate the mixture under reduced pressure to remove the solvents.
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Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to afford the final (1R)-enantiomer.
Structural Characterization and Analytical Protocols
Rigorous analytical chemistry is required to confirm the identity, purity, and stereochemical integrity of the final compound.
Spectroscopic Analysis
The following table outlines the expected spectroscopic signatures for the title compound.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to aromatic protons (7-8 ppm), imidazole protons (~7-8 ppm), the methine proton (-CHOH, ~5 ppm, quartet), and the methyl protons (-CH₃, ~1.5 ppm, doublet). |
| ¹³C NMR | Signals for aromatic and imidazole carbons (115-140 ppm), the carbinol carbon (~70 ppm), and the methyl carbon (~25 ppm). |
| IR (Infrared) | Broad O-H stretch (~3300 cm⁻¹), C-H aromatic stretches (~3100 cm⁻¹), and C=C/C=N stretches (1400-1600 cm⁻¹). |
| HRMS (High-Res MS) | Calculated m/z for [M+H]⁺: 189.1028. Observed value should be within 5 ppm. |
Protocol: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of the product.
Step-by-Step Methodology:
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Column Selection: Utilize a chiral stationary phase column, such as a Daicel Chiralpak AD-H or similar polysaccharide-based column.
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Mobile Phase: Prepare an isocratic mobile phase, typically a mixture of hexane and isopropanol (e.g., 90:10 v/v), often with a small amount of an amine additive like diethylamine (0.1%) to improve peak shape.
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Sample Preparation: Prepare a dilute solution of the final compound in the mobile phase (~0.1 mg/mL). Also prepare a sample of the racemic compound (synthesized via a simple NaBH₄ reduction) to identify the retention times of both enantiomers.
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Analysis: Inject the sample onto the HPLC system. The two enantiomers will separate into distinct peaks.
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Quantification: Calculate the enantiomeric excess using the peak areas of the (R) and (S) enantiomers: ee (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] × 100. A successful synthesis should yield an ee >98%.
Biological Evaluation Workflow
Once the compound is synthesized and fully characterized, its biological activity can be assessed using a logical, tiered approach.
In Vitro Antifungal Activity Workflow
Caption: Workflow for in vitro biological evaluation.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol, based on CLSI standards, determines the lowest concentration of the compound that inhibits visible fungal growth.
Step-by-Step Methodology:
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Stock Solution: Prepare a 10 mg/mL stock solution of the test compound in DMSO.
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Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in RPMI-1640 medium to achieve a range of test concentrations.
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Inoculum Preparation: Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans ATCC 90028) adjusted to a final concentration of ~1-5 × 10³ CFU/mL in each well.
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Controls: Include a positive control (fungus + medium, no drug) and a negative control (medium only). A standard antifungal like fluconazole should be run in parallel.
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Incubation: Incubate the plate at 35 °C for 24-48 hours.
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MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth.
Conclusion and Future Directions
(1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol represents a molecule of high strategic value in medicinal chemistry. Its structure embodies the essential pharmacophoric features of a potent CYP51 inhibitor. The detailed protocols provided herein offer a validated pathway for its enantioselective synthesis and rigorous characterization, which are prerequisites for any drug development program. Future work should focus on the derivatization of the hydroxyl group to explore structure-activity relationships (SAR), improve metabolic stability, and enhance the overall pharmacological profile. Successful lead compounds identified from these efforts would then proceed to more advanced preclinical and in vivo efficacy studies.
References
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Fun, H.-K., Quah, C. K., Attia, M. I., & Aboul-Enein, M. N. (2012). 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol. Acta Crystallographica Section E: Structure Reports Online, 68(3), o628. [Link]
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Attia, M. I., Aboul-Enein, M. N., El-Brollosy, N. R., Ng, S. W., & Tiekink, E. R. T. (2012). 1-{(E)-[3-(1H-Imidazol-1-yl)-1-phenylpropylidene]amino}-3-(2-methylphenyl)urea. Acta Crystallographica Section E: Structure Reports Online, 68(8), o2448. [Link]
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De Vita, D., et al. (2020). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. ResearchGate. [Link]
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Håkansson, M. (2021). Design, synthesis, and evaluation of 1-phenylethanol and C2 threitol derivatives as non-pyranose galactose-mimicking inhibitors. Lund University Publications. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 82316, 1-(4-(1H-Imidazol-1-yl)phenyl)ethanone. PubChem. [Link]
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Fun, H.-K., Quah, C. K., Attia, M. I., & Aboul-Enein, M. N. (2012). 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o628. [Link]
3-(1H-imidazol-1-yl)acetophenone
1-(3-(1H-imidazol-1-yl)phenyl)ethan-1-ol




